Cas no 23511-70-8 (2-Phenoxyethyl butyrate)

2-Phenoxyethyl butyrate is an ester compound formed by the reaction of phenoxyethanol and butyric acid. It is characterized by its fruity, floral aroma with sweet, berry-like undertones, making it a valuable ingredient in fragrance and flavor formulations. The compound exhibits good stability and low volatility, ensuring prolonged sensory effects in applications. Its compatibility with a range of solvents and substrates enhances its utility in perfumery, cosmetics, and food flavoring. The ester's balanced odor profile and moderate tenacity contribute to its use as a modifier in complex scent compositions. Additionally, it demonstrates favorable solubility in common organic solvents, facilitating formulation flexibility.
2-Phenoxyethyl butyrate structure
2-Phenoxyethyl butyrate structure
Product Name:2-Phenoxyethyl butyrate
CAS No:23511-70-8
MF:C12H16O3
MW:208.253643989563
CID:52316
Update Time:2025-06-08

2-Phenoxyethyl butyrate Chemical and Physical Properties

Names and Identifiers

    • 2-Phenoxyethyl butyrate
    • 2-phenoxyethyl butanoate
    • A-KETO-PHENYLBUTYRIC-ACID
    • (2-Phenoxy-aethyl)-butyrat
    • 1-Phenoxy-2-butyryloxy-aethan
    • 2-Phenoxy-1-butyryloxy-aethan
    • butanoic acid,2-phenoxyethyl ester
    • Buttersaeure-(2-phenoxy-aethylester)
    • butyric acid-(2-phenoxy-ethyl ester)
    • Butyricacid, 2-phenoxyethyl ester (8CI)
    • Ethanol, 2-phenoxy-, butyrate (8CI)
    • NSC 403864
    • Inchi: 1S/C12H16O3/c1-2-6-12(13)15-10-9-14-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
    • InChI Key: OOZDRLVUFHSKIQ-UHFFFAOYSA-N
    • SMILES: CCCC(OCCOC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 208.11000
  • Monoisotopic Mass: 208.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.0388
  • Boiling Point: 307.45°C (rough estimate)
  • Flash Point: 112.3ºC
  • Refractive Index: 1.5000 (estimate)
  • PSA: 35.53000
  • LogP: 2.40870

2-Phenoxyethyl butyrate Pricemore >>

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